![molecular formula C9H9FO B112532 4-Fluoro-2,3-dimethylbenzaldehyde CAS No. 363134-37-6](/img/structure/B112532.png)
4-Fluoro-2,3-dimethylbenzaldehyde
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Description
4-Fluoro-2,3-dimethylbenzaldehyde is a chemical compound with the CAS Number: 363134-37-6 . It has a molecular weight of 152.17 . The IUPAC name for this compound is 4-fluoro-2,3-dimethylbenzaldehyde .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2,3-dimethylbenzaldehyde is1S/C9H9FO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3
. This code represents the molecular structure of the compound, indicating that it consists of 9 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom.
Scientific Research Applications
Synthesis and Chemical Applications
A study focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research emphasizes the challenges and innovations in synthesizing fluoro-containing compounds, highlighting the importance of developing efficient, large-scale production methods for fluoro-substituted chemicals, potentially including derivatives like 4-Fluoro-2,3-dimethylbenzaldehyde (Qiu, Gu, Zhang, & Xu, 2009).
Fluorinated Liquid Crystals
Fluorinated compounds are critical in the development of liquid crystals. The peculiar properties of the fluoro substituent significantly influence the physical and chemical characteristics of organic compounds, enabling tailored applications in display technologies. This highlights the potential of fluoro-substituted compounds, such as 4-Fluoro-2,3-dimethylbenzaldehyde, in advanced material science (Hird, 2007).
Advanced Imaging and Diagnostics
The development and application of [18F]-labelled compounds, such as [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine, for imaging cellular proliferation with PET scans, underline the crucial role of fluoro-substituted compounds in non-invasive medical diagnostics and monitoring therapeutic responses in oncology (Been, Suurmeijer, Cobben, Jager, Hoekstra, & Elsinga, 2004).
Environmental and Analytical Chemistry
Research on the analysis and environmental impact of fluoroalkylether substances, including monitoring activities and the identification of novel fluoroalkylether compounds in environmental samples, underscores the importance of understanding the environmental fate and effects of fluoro-substituted compounds. This research area could extend to compounds like 4-Fluoro-2,3-dimethylbenzaldehyde, given its structural relevance (Munoz, Liu, Duy, & Sauvé, 2019).
properties
IUPAC Name |
4-fluoro-2,3-dimethylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCRTBODSLMGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476369 |
Source
|
Record name | 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2,3-dimethylbenzaldehyde | |
CAS RN |
363134-37-6 |
Source
|
Record name | 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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